

Spectroscopic Analysis of Methyl (methylthio)acetate: A Technical Guide

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Compound of Interest

Compound Name: [Methylthio]acetate

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This technical guide provides a comprehensive overview of the key spectroscopic data for methyl (methylthio)acetate (CAS No: 16630-66-3), a compound of interest in various chemical and pharmaceutical research domains. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols relevant for the acquisition of such spectra.

Spectroscopic Data Summary

The empirical formula for methyl (methylthio)acetate is $C_4H_8O_2S$, with a molecular weight of 120.17 g/mol .^[1] The structural and spectroscopic data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
3.71	Singlet	3H	O-CH ₃ (ester)
3.29	Singlet	2H	S-CH ₂
2.18	Singlet	3H	S-CH ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
170.9	C	C=O (ester carbonyl)
52.3	CH ₃	O-CH ₃ (ester)
35.1	CH ₂	S-CH ₂
15.8	CH ₃	S-CH ₃

Infrared (IR) Spectroscopy

The IR spectrum of methyl (methylthio)acetate exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2950-3000	Medium	C-H stretch (alkane)
1735-1750	Strong	C=O stretch (ester)
1430-1450	Medium	C-H bend (alkane)
1150-1250	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

The electron ionization mass spectrum of methyl (methylthio)acetate shows a molecular ion peak and characteristic fragmentation patterns.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Proposed Fragment
120	Moderate	$[M]^+$ (Molecular Ion)
75	High	$[\text{CH}_2\text{COOCH}_3]^+$
61	High	$[\text{CH}_3\text{SCH}_2]^+$
45	Moderate	$[\text{COOCH}_3]^+$

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These represent standard procedures for the analysis of a liquid organic compound such as methyl (methylthio)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 10-20 mg of methyl (methylthio)acetate is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3).
- A small amount of an internal standard, such as tetramethylsilane (TMS), is added for chemical shift referencing ($\delta = 0.00$ ppm).
- The solution is transferred to a 5 mm NMR tube.

^1H NMR Spectroscopy Protocol:

- Instrument: 400 MHz (or higher) NMR Spectrometer
- Solvent: CDCl_3
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse experiment

- Acquisition Time: 2-4 seconds
- Relaxation Delay: 1-5 seconds
- Number of Scans: 16-64
- Spectral Width: 0-12 ppm

¹³C NMR Spectroscopy Protocol:

- Instrument: 100 MHz (or higher, corresponding to the ¹H frequency) NMR Spectrometer
- Solvent: CDCl₃
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled single-pulse experiment
- Acquisition Time: 1-2 seconds
- Relaxation Delay: 2-5 seconds
- Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
- Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

- A single drop of methyl (methylthio)acetate is placed on the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- A second salt plate is carefully placed on top to create a thin liquid film between the plates.

FTIR Spectroscopy Protocol:

- Instrument: Fourier Transform Infrared (FTIR) Spectrometer

- Technique: Transmission
- Sample Form: Neat liquid film between salt plates
- Spectral Range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- A dilute solution of methyl (methylthio)acetate is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 10-100 $\mu\text{g/mL}$.
- The solution is filtered if any particulate matter is present.

GC-MS Protocol:

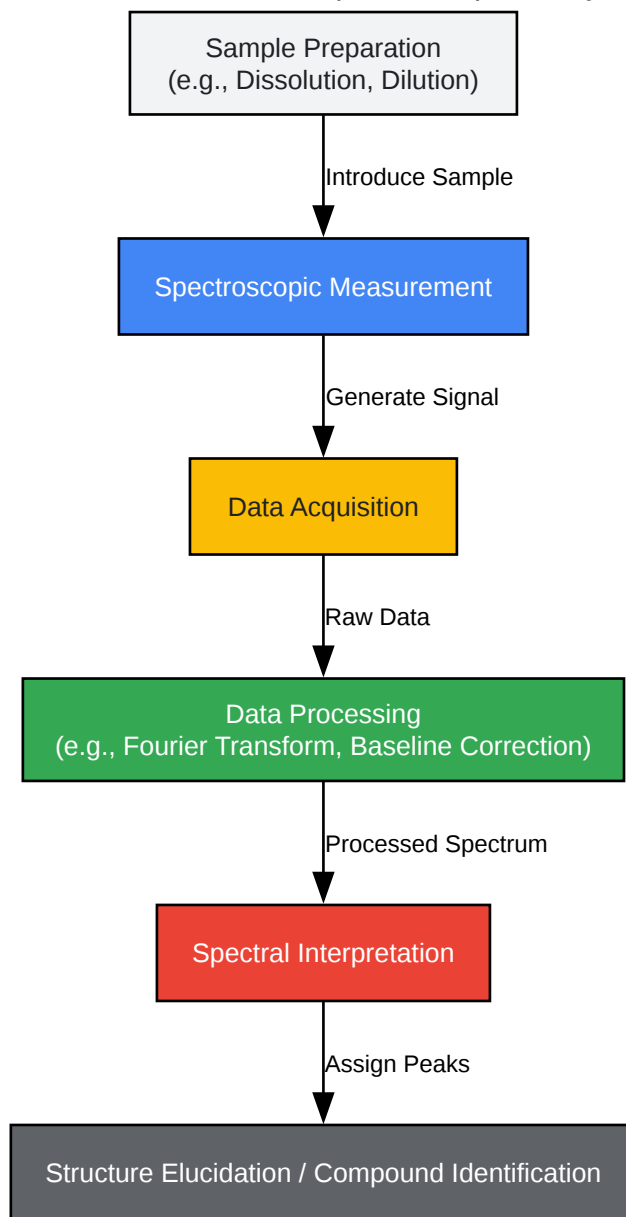
- Instrument: Gas Chromatograph coupled to a Mass Spectrometer
- Injection Volume: 1 μL
- Injector Temperature: 250 $^{\circ}\text{C}$
- Injection Mode: Split (e.g., 50:1 ratio)
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
- GC Column: A nonpolar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Oven Temperature Program:

- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: Increase to 250 °C at a rate of 10 °C/min.
- Final hold: Hold at 250 °C for 5 minutes.
- MS Interface Temperature: 280 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-400

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: A flowchart of the general process for analyzing a chemical sample using spectroscopic techniques.

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References

- 1. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
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